2-[4-(1-adamantyl)phenoxy]-N-methylacetamide
Description
2-[4-(1-adamantyl)phenoxy]-N-methylacetamide is a synthetic organic compound characterized by the presence of an adamantyl group attached to a phenoxy moiety, which is further linked to an N-methylacetamide group. The adamantyl group, known for its rigid and bulky structure, imparts unique physical and chemical properties to the compound, making it of interest in various fields of research and application.
Properties
IUPAC Name |
2-[4-(1-adamantyl)phenoxy]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-20-18(21)12-22-17-4-2-16(3-5-17)19-9-13-6-14(10-19)8-15(7-13)11-19/h2-5,13-15H,6-12H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSQQDYQFXSJXNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1-adamantyl)phenoxy]-N-methylacetamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 1-adamantanol with 4-bromophenol in the presence of an acid catalyst such as sulfuric acid or methanesulfonic acid.
Etherification: The 4-(1-adamantyl)phenol is then reacted with bromoacetic acid or its derivatives to form 2-[4-(1-adamantyl)phenoxy]acetic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(1-adamantyl)phenoxy]-N-methylacetamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Halides (e.g., sodium iodide), amines (e.g., aniline) in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
2-[4-(1-adamantyl)phenoxy]-N-methylacetamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its pharmacological properties, including potential antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials, including high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[4-(1-adamantyl)phenoxy]-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its bioavailability . The phenoxy and N-methylacetamide groups contribute to the compound’s binding affinity and specificity towards its targets, leading to the modulation of biological pathways and exerting its effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(1-adamantyl)-2-[4-(1H-imidazol-1-ylmethyl)phenoxy]ethanone
- 2-(1-adamantyl)-4-methylphenol
- 4-(1-adamantyl)phenoxyacetic acid
Uniqueness
2-[4-(1-adamantyl)phenoxy]-N-methylacetamide stands out due to its unique combination of the adamantyl group with the phenoxy and N-methylacetamide moieties. This structural arrangement imparts distinct physicochemical properties, such as enhanced stability, lipophilicity, and specific biological activity, making it a valuable compound in various research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
